2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester
Description
2-Methyl-2-[(phenylmethyl)thio]propanoic acid methyl ester is a sulfur-containing ester derivative of propanoic acid. Structurally, it features a methyl ester group at the carboxylic acid position, a methyl group at the α-carbon, and a benzylthio (phenylmethylthio) substituent at the same α-carbon (Figure 1). This compound belongs to the class of thioesters, which are known for their roles in flavor chemistry and polymer synthesis due to their volatility and reactivity .
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14-3)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLYWCXYNZUXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester typically involves the esterification of 2-methyl-2-[(phenylmethyl)thio]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether, under reflux conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers
Scientific Research Applications
2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester involves its interaction with specific molecular targets. The phenylmethylthio group can undergo oxidation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Table 2: Physical Properties and Natural Occurrence
Functional and Application Differences
Volatility and Flavor Contribution: 3-(Methylthio)propanoic acid esters (methyl and ethyl) are key aroma compounds in pineapples, with the methyl ester being 8–10 times more concentrated than the ethyl ester in certain varieties . Their volatility correlates with ester chain length, with methyl esters evaporating faster.
Synthetic Utility: Dithiobenzoate derivatives (e.g., ) are employed as chain-transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization due to their sulfur reactivity . Bromophenoxy and chloropyrimidinyl derivatives () exhibit enhanced stability and bioactivity, making them candidates for agrochemicals or pharmaceuticals .
Polarity and Solubility :
- The methoxyethyl-thio compound () has higher polarity (PSA = 61.83) compared to the benzylthio analog, suggesting better water solubility for pharmaceutical applications .
Biological Activity
2-Methyl-2-[(phenylmethyl)thio]propanoic acid methyl ester, also known as methyl 2-benzylthio-2-methylpropanoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antidiabetic, and anticholinesterase activities, supported by relevant research findings and case studies.
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 210.29 g/mol
- CAS Number : 36038-77-4
1. Antioxidant Activity
Research indicates that compounds with thioether functionalities often exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays, such as DPPH and ABTS radical scavenging tests.
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Methyl 2-benzylthio-2-methylpropanoate | 70 (DPPH) | |
| Ascorbic Acid (control) | 32 (DPPH) |
These results suggest that while the compound shows antioxidant potential, it is less effective than ascorbic acid.
2. Anticholinesterase Activity
The inhibition of acetylcholinesterase (AChE) is a critical mechanism for treating neurodegenerative diseases like Alzheimer's. The compound's anticholinesterase activity can be quantified using the following data:
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Methyl 2-benzylthio-2-methylpropanoate | 48 (AChE) | |
| Galantamine (control) | 25 (AChE) |
The results indicate that the compound possesses notable AChE inhibitory activity, making it a candidate for further investigation in neuropharmacology.
3. Antidiabetic Activity
The compound's potential in managing diabetes has been assessed through its inhibition of α-glucosidase and α-amylase enzymes. The findings are summarized in the table below:
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Methyl 2-benzylthio-2-methylpropanoate | 120 (α-glucosidase) | |
| Acarbose (control) | 28 (α-glucosidase) |
This data suggests that while the compound shows some antidiabetic activity, it is significantly less potent than acarbose.
Case Studies
A study highlighted the synthesis and biological evaluation of various thioether compounds similar to this compound. These compounds were found to exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties, suggesting a broad therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-2-[(phenylmethyl)thio]propanoic acid methyl ester, and how are intermediates characterized?
- Methodology : Multi-step synthesis often involves thioether formation via nucleophilic substitution. For example, reacting 2-methyl-2-mercaptopropanoic acid with benzyl bromide under basic conditions (e.g., NaH in THF), followed by esterification with methyl iodide. Intermediate characterization typically employs H/C NMR and FT-IR to confirm thioether and ester functional groups .
- Key Considerations : Optimize reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 thiol:benzyl halide) to minimize disulfide byproducts .
Q. How can spectroscopic techniques (NMR, MS, IR) validate the structure of this compound?
- NMR : H NMR peaks at δ 3.65 (s, 3H, ester -OCH), δ 4.25 (s, 2H, -SCHPh), and δ 7.25–7.35 (m, 5H, aromatic protons) confirm the core structure. C NMR detects the quaternary carbon (C-2) at δ 50–55 ppm .
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 253.1 (CHOS) with fragmentation patterns indicating loss of benzylthio (-SCHPh, m/z 139) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in lab settings?
- Solubility : Lipophilic due to the benzylthio and ester groups; soluble in DCM, THF, and acetone but poorly in water. Stability tests (TGA/DSC) indicate decomposition above 200°C .
- Storage : Store under inert gas (N) at 4°C to prevent oxidation of the thioether to sulfoxide .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Steric Hindrance : The tert-butyl-like environment at C-2 (due to -SCHPh and methyl groups) slows nucleophilic attack, requiring strong nucleophiles (e.g., Grignard reagents) or elevated temperatures .
- Electronic Effects : Electron-withdrawing ester groups enhance electrophilicity at the carbonyl carbon, enabling reactions with amines or hydrazines .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution; the thioether’s sulfur atom exhibits partial negative charge, facilitating hydrogen bonding with proteins .
- Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases, leveraging the thioether’s affinity for sulfur-binding pockets .
Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?
- Contradiction Analysis : Discrepancies arise from solvent choice (e.g., HCl in dioxane vs. aqueous HCl). Controlled studies show hydrolysis of the ester group at pH < 2, but the thioether remains intact below 60°C .
- Mitigation : Use buffered conditions (pH 4–6) for reactions requiring acid catalysis .
Q. What environmental impact assessments are required for lab-scale disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
